molecular formula C10H8F2O3 B13604919 Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Cat. No.: B13604919
M. Wt: 214.16 g/mol
InChI Key: SBBLWESPZOHUGO-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,3-difluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
  • Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate
  • Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2,3-difluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, which can be advantageous in various applications .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,3-difluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4H,5H2,1H3

InChI Key

SBBLWESPZOHUGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C(=CC=C1)F)F

Origin of Product

United States

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